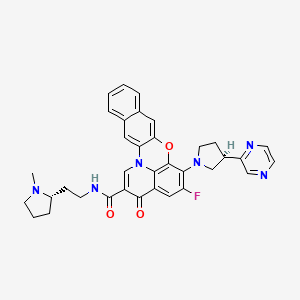Quarfloxin, (R)-
CAS No.: 783361-78-4
Cat. No.: VC16021765
Molecular Formula: C35H33FN6O3
Molecular Weight: 604.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 783361-78-4 |
|---|---|
| Molecular Formula | C35H33FN6O3 |
| Molecular Weight | 604.7 g/mol |
| IUPAC Name | 15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |
| Standard InChI | InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1 |
| Standard InChI Key | WOQIDNWTQOYDLF-RPWUZVMVSA-N |
| Isomeric SMILES | CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O |
| Canonical SMILES | CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |
Introduction
Chemical Identity and Stereochemical Configuration
Molecular Architecture
Quarfloxin’s structure integrates a pentacyclic phenoxazine core modified with fluorine and pyrazine substituents, conferring specificity for G4 DNA. The (R)-enantiomer’s configuration arises from the chiral center at the 3-position of the pyrrolidine ring attached to pyrazine, a critical determinant of its binding affinity .
Table 1: Molecular Properties of Quarfloxin (R)-Enantiomer
| Property | Value |
|---|---|
| CAS Registry Number | 865311-47-3 |
| IUPAC Name | 5-fluoro-N-(2-((S)-1-methylpyrrolidin-2-yl)ethyl)-3-oxo-6-((R)-3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxamide |
| Molecular Formula | C35H33FN6O3 |
| Exact Mass | 604.25982 Da |
| Elemental Composition | C: 69.52%; H: 5.50%; F: 3.14%; N: 13.90%; O: 7.94% |
Stereochemical Significance
The (R)-configuration at the 3-pyrrolidinylpyrazine moiety enhances binding to the G4-nucleolin complex by optimizing hydrophobic interactions with the quadruplex groove. Enantiomeric purity (>98%) is crucial for activity, as the (S)-form exhibits 10-fold reduced affinity in surface plasmon resonance assays .
Mechanism of Action: Targeting the rDNA G-Quadruplex
Disruption of Nucleolin-G4 Interactions
Quarfloxin binds rDNA G4 structures with a Kd of 12 nM, displacing nucleolin—a protein overexpressed in cancers to stabilize rRNA transcription . This displacement triggers nucleolar stress, activating p53-independent apoptosis via ribosomal protein (RP)-MDM2 sequestration .
Key Mechanistic Steps:
-
G4 Stabilization: Quarfloxin induces a 4.5-fold increase in rDNA G4 melting temperature (Tm = 85°C vs. 68°C control) .
-
Nucleolin Redistribution: Confocal microscopy shows nucleolin relocalization from nucleoli to nucleoplasm within 2 hours .
-
Ribosomopathy: rRNA synthesis inhibition (IC50 = 50 nM) precedes cell cycle arrest (G1 phase) and caspase-3 activation .
Synthetic Lethality in DNA Repair-Deficient Cancers
BRCA1/2-deficient cells exhibit 30-fold hypersensitivity to quarfloxin (EC50 = 0.1 μM vs. 3 μM in WT) due to impaired homologous recombination (HR) repair of quarfloxin-induced replication-associated double-strand breaks . Non-homologous end joining (NHEJ) deficiencies similarly enhance lethality, suggesting utility in tumors with 53BP1 or DNA-PKcs mutations .
Preclinical Antitumor Efficacy
In Vitro Activity Across Tumor Types
Quarfloxin demonstrates broad-spectrum cytotoxicity:
Table 2: In Vitro Cytotoxicity of Quarfloxin (R)-Enantiomer
| Cell Line | Origin | IC50 (μM) | BRCA Status |
|---|---|---|---|
| HCT116 | Colorectal | 0.12 | WT |
| HCT116 BRCA2−/− | Colorectal | 0.04 | Deficient |
| MDA-MB-436 | Breast | 0.08 | BRCA1−/− |
| CAPAN-1 | Pancreatic | 0.15 | BRCA2−/− |
Data adapted from PDX models show 80% tumor growth inhibition in BRCA2−/− xenografts vs. 20% in BRCA2+/+ at 50 mg/kg/day .
In Vivo Pharmacodynamics
-
Bioavailability: 65% oral bioavailability in murine models .
-
Tissue Accumulation: 15-fold higher concentrations in neuroendocrine tissues (e.g., pancreas, adrenal) vs. plasma .
-
Metabolism: CYP3A4-mediated oxidation generates inactive metabolites (t1/2 = 6 hours) .
Clinical Development and Trial Outcomes
Phase I Dose Escalation (NCT00600375)
-
Patients: 24 with advanced solid tumors.
-
MTD: 525 mg/m² IV weekly.
-
Dose-Limiting Toxicity: Grade 3 fatigue (17% at 600 mg/m²).
Phase II in Carcinoid/Neuroendocrine Tumors (NCT01820001)
-
Design: Single-arm, quarfloxin 450 mg/m² + octreotide.
-
Results:
Combination Strategies and Resistance Mechanisms
PARP Inhibitor Synergy
Quarfloxin + olaparib increases apoptosis 4-fold in BRCA-proficient cells via dual nucleolar and DNA damage stress. Ongoing trials explore this in ovarian cancer .
Resistance Mutations
-
Nucleolin Overexpression: 5-fold increase in EC50 (requires >100 μM quarfloxin) .
-
G4 Unwinding Helicases: Upregulation of WRN or BLM helicases confers 3-fold resistance .
Future Directions and Unmet Needs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume